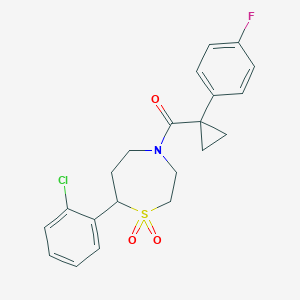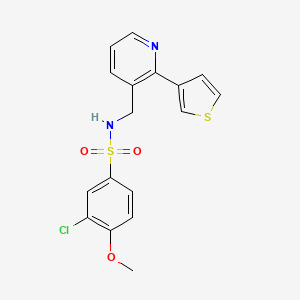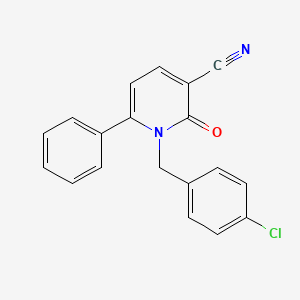![molecular formula C19H18ClF6N5O3S B2559066 2-Amino-N-{[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]methyl}-5-(4-Trifluormethansulfonylpiperazin-1-yl)benzamid CAS No. 2061727-96-4](/img/structure/B2559066.png)
2-Amino-N-{[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]methyl}-5-(4-Trifluormethansulfonylpiperazin-1-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide is a useful research compound. Its molecular formula is C19H18ClF6N5O3S and its molecular weight is 545.89. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die Indolderivate, die strukturelle Ähnlichkeiten mit der betreffenden Verbindung aufweisen, sollen antivirale Eigenschaften besitzen. Insbesondere haben bestimmte Derivate eine inhibitorische Aktivität gegen Influenza A und Coxsackie B4-Virus gezeigt . Dies deutet darauf hin, dass unsere Verbindung aufgrund ihrer strukturellen Affinität zu diesen aktiven Molekülen möglicherweise als antivirales Mittel entwickelt werden könnte.
Entzündungshemmende Anwendungen
Einige Indolderivate haben entzündungshemmende und analgetische Wirkungen gezeigt . Die Fähigkeit der Verbindung, mit hoher Affinität an mehrere Rezeptoren zu binden, könnte genutzt werden, um neue Derivate mit verbesserten entzündungshemmenden Eigenschaften zu entwickeln.
Antikrebs-Potenzial
Das Strukturmotiv der Trifluormethylpyridine, wie es in der Verbindung vorkommt, ist ein Schlüsselelement in vielen pharmazeutischen Inhaltsstoffen mit biologischen Aktivitäten, einschließlich Antikrebs-Eigenschaften . Die Verbindung könnte als Gerüst für die Entwicklung neuer Antikrebsmittel dienen.
Anwendungen in der Agrarchemie
Trifluormethylpyridinderivate werden häufig zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt. Die Verbindung könnte bei der Synthese neuer Agrochemikalien eingesetzt werden, wobei die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und des Pyridin-Anteils genutzt werden .
Antibakterielle und Antituberkulose-Effekte
Indolderivate sind bekannt für ihre antimikrobiellen und antituberkulösen Aktivitäten . Die Verbindung könnte hinsichtlich ihrer potenziellen Verwendung bei der Behandlung bakterieller Infektionen, einschließlich Tuberkulose, untersucht werden.
Antidiabetische und antimalarielle Anwendungen
Das breite Spektrum an biologischen Aktivitäten von Indolderivaten erstreckt sich auch auf antidiabetische und antimalarielle Wirkungen . Die Erforschung der Anwendungen der Verbindung könnte zur Entwicklung neuer Behandlungen für Diabetes und Malaria führen.
Eigenschaften
IUPAC Name |
2-amino-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-[4-(trifluoromethylsulfonyl)piperazin-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF6N5O3S/c20-14-7-11(18(21,22)23)9-28-16(14)10-29-17(32)13-8-12(1-2-15(13)27)30-3-5-31(6-4-30)35(33,34)19(24,25)26/h1-2,7-9H,3-6,10,27H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBXVAYVCZSHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)N)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF6N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-bromo-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methoxybenzamide](/img/structure/B2558983.png)
![5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine](/img/structure/B2558985.png)

![N-({4-[(4-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide](/img/structure/B2558991.png)


![4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2558995.png)


![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2558999.png)

![3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,5-dimethylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2559002.png)


